Technical Guide: Synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid
Technical Guide: Synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid
This guide outlines the technical synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(4-phenylbenzoyl)glycine or 4-biphenylcarbonylglycine).
The following protocols are designed for researchers requiring high-purity material for enzyme kinetic studies (e.g., hippuricase assays), aldose reductase inhibition research, or supramolecular assembly.
Executive Summary
Target Molecule: [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS Registry Number: 14396-67-9 (or 5041-69-0 for related salt forms) Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol
The synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid is best achieved via a Schotten-Baumann acylation . This method creates an amide bond between glycine and 4-biphenylcarbonyl chloride under biphasic basic conditions. While direct coupling (EDC/NHS) is possible, the acid chloride route is preferred for this specific substrate due to the high reactivity of the benzoyl electrophile and the ease of workup (product precipitation upon acidification).
This guide details two protocols:
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Method A (Primary): Schotten-Baumann Acylation (High throughput, cost-effective).
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Method B (Secondary): Carbodiimide Coupling (Mild conditions, avoids acid chlorides).
Retrosynthetic Analysis & Logic
To design the optimal route, we disconnect the amide bond. The molecule consists of a lipophilic biphenyl tail and a hydrophilic glycine head.
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Disconnection: Amide (N-C) bond cleavage.
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Synthons: 4-Biphenylcarbonyl cation (acyl donor) + Glycine anion (nucleophile).
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Reagent Equivalents: 4-Biphenylcarbonyl chloride + Glycine (in NaOH).
Logical Pathway Diagram
Figure 1: Retrosynthetic breakdown of the target molecule.
Method A: Schotten-Baumann Acylation (Standard Protocol)
This is the industry-standard approach for synthesizing N-acyl glycines. It utilizes a biphasic system (Ether/Water or THF/Water) to solubilize both the organic acid chloride and the water-soluble amino acid salt.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Scale: 5 mmol) |
| Glycine | 75.07 | 1.0 | 375 mg |
| 4-Biphenylcarbonyl chloride | 216.66 | 1.0 | 1.08 g |
| NaOH (1N Aqueous) | 40.00 | 2.0 | 10.0 mL |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 2-5 mL |
| Diethyl Ether | 74.12 | Solvent | 20 mL |
| HCl (Concentrated) | 36.46 | Acidifier | ~2 mL |
Experimental Procedure
Step 1: Solubilization of Nucleophile
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In a 50 mL round-bottom flask, dissolve Glycine (375 mg) in 1N NaOH (10 mL) .
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Note: The 2 equivalents of NaOH are critical: 1 eq neutralizes the carboxylic acid of glycine, and the 2nd eq neutralizes the HCl generated during the reaction.
Step 2: Acylation Reaction
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Dissolve 4-Biphenylcarbonyl chloride (1.08 g) in a mixture of Diethyl Ether (20 mL) and THF (2 mL) . The THF aids in solubilizing the acid chloride, which can be sparingly soluble in pure ether.
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Cool the aqueous glycine solution to 0–5 °C in an ice bath.
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Add the organic acid chloride solution dropwise to the aqueous phase with vigorous stirring over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 3 hours.
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Observation: The reaction is biphasic. Vigorous stirring is essential to maximize interfacial contact.
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Step 3: Workup & Isolation
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Transfer the mixture to a separatory funnel. Separate the layers.
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Discard the organic (ether) layer. (This layer contains unreacted acid chloride or hydrolyzed biphenyl carboxylic acid byproducts).
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Transfer the aqueous layer (containing the product as a sodium salt) to a beaker.
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Acidify the aqueous layer carefully with Concentrated HCl to pH ~2.
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Result: A white precipitate will form immediately. This is the crude target acid.
Step 4: Purification
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Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove salts (NaCl).
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Wash with a small amount of cold chloroform (CHCl₃) to remove non-polar impurities.
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Recrystallization: The crude solid is often insoluble in standard organic solvents. Dissolve in hot Acetonitrile (CH₃CN) or Ethanol/Water (80:20) .
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Tip: If insoluble in acetonitrile, use hot DMF and precipitate with water, though this makes drying more difficult.
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Cool to crystallize, filter, and dry under vacuum at 50 °C.
Expected Yield: 60–75% Physical State: White crystalline solid.
Method B: Carbodiimide Coupling (Alternative)
Use this method if the acid chloride is unavailable or if you require anhydrous conditions.
Reaction Workflow
Figure 2: Alternative coupling route via glycine ester.
Protocol Summary
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Coupling: React Biphenyl-4-carboxylic acid (1 eq) with Glycine methyl ester HCl (1.1 eq) using EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq) in DMF. Stir overnight.
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Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate to get the methyl ester.
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Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (2 eq). Stir until TLC shows consumption of ester (~2 h).
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Isolation: Acidify with 1N HCl to precipitate the free acid.
Analytical Characterization
To validate the synthesis, compare your data against these expected values.
Melting Point
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Range: 207°C – 218°C (Decomposition).
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Note: High melting point is characteristic of the rigid biphenyl system and intermolecular hydrogen bonding of the amide/acid.
Solubility Profile
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Soluble: DMSO, DMF, hot Acetonitrile, hot Ethanol.
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Insoluble: Water (acid form), Chloroform, Ethyl Acetate, Diethyl Ether.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 12.7 ppm (s, 1H): Carboxylic acid -OH (broad, may exchange).
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δ 8.95 ppm (t, J=6.0 Hz, 1H): Amide -NH.
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δ 8.02 ppm (d, J=8.4 Hz, 2H): Biphenyl aromatic protons (ortho to carbonyl).
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δ 7.81 ppm (d, J=8.4 Hz, 2H): Biphenyl aromatic protons (ortho to phenyl ring).
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δ 7.75 ppm (d, J=7.5 Hz, 2H): Terminal phenyl protons (ortho).
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δ 7.51 ppm (t, J=7.5 Hz, 2H): Terminal phenyl protons (meta).
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δ 7.42 ppm (t, J=7.5 Hz, 1H): Terminal phenyl proton (para).
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δ 3.98 ppm (d, J=6.0 Hz, 2H): Glycine α-CH₂.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (<40%) | Hydrolysis of Acid Chloride | Ensure the acid chloride is fresh. Increase vigorous stirring speed to maximize contact between phases in Method A. |
| Oiling out | Impure product | Recrystallize from Acetonitrile. If oil persists, sonicate the mixture to induce crystallization. |
| Product in Organic Layer | pH too low during extraction | In Method A, the product should be in the aqueous layer as a salt before acidification. Ensure pH > 10 during the wash. |
References
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Primary Synthesis Protocol: Schnur, R. C. (1987). Aldose reductase inhibitors. U.S. Patent No. 4,663,336. Washington, DC: U.S. Patent and Trademark Office.
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Schotten-Baumann Methodology: Tidwell, T. T. (2008). "Hugo (Ugo) Schiff, Schiff Bases, and a Century of β-Lactam Synthesis". Angewandte Chemie International Edition, 47(6), 1016–1020.
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Biological Context (Hippuric Acid Analogs): P.R. Blower, et al. (2002). "Structural modification of hippuric acid: effect on metabolism and renal excretion". Xenobiotica, 32(4), 299-310.
Sources
- 1. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities of Phenolic Compounds in Miang Extract: Growth Inhibition and Change in Protein Expression of Extensively Drug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
